Saquinavir Saquinavir Saquinavir is an aspartic acid derivative obtained by formal condensation of the primary amino group of (2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl]-3-hydroxy-1-phenylbutan-2-ylamine with the carboxy group of N(2)(-quinolin-2-ylcarbonyl)-L-asparagine. An inhibitor of HIV-1 protease. It has a role as a HIV protease inhibitor and an antiviral drug. It is a member of quinolines and a L-asparagine derivative.
Saquinavir is an HIV-1 protease inhibitor used in combination with [ritonavir] and other antiretrovirals for the treatment of human immunodeficiency virus-1 (HIV-1) infection. In 1995 it became the first protease inhibitor approved by the FDA, followed shortly by ritonavir in 1996, and remains in clinical use today due to a relatively benign adverse effect profile as compared to other antiretroviral therapies. While its efficacy was initially limited by exceptionally poor oral bioavailability (approximately 4%), its current indications require the co-administration of ritonavir - a potent enzyme inhibitor - that increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving antiviral activity.
Saquinavir is a Protease Inhibitor. The mechanism of action of saquinavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor.
Saquinavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Saquinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, can lead to clinically apparent acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with saquinavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Saquinavir is a peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.
An HIV protease inhibitor which acts as an analog of an HIV protease cleavage site. It is a highly specific inhibitor of HIV-1 and HIV-2 proteases, and also inhibits CYTOCHROME P-450 CYP3A.
See also: Saquinavir Mesylate (has salt form).
Brand Name: Vulcanchem
CAS No.: 127779-20-8
VCID: VC0002408
InChI: InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1
SMILES: CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Molecular Formula: C38H50N6O5
Molecular Weight: 670.8 g/mol

Saquinavir

CAS No.: 127779-20-8

Cat. No.: VC0002408

Molecular Formula: C38H50N6O5

Molecular Weight: 670.8 g/mol

* For research use only. Not for human or veterinary use.

Saquinavir - 127779-20-8

CAS No. 127779-20-8
Molecular Formula C38H50N6O5
Molecular Weight 670.8 g/mol
IUPAC Name (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Standard InChI InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1
Standard InChI Key QWAXKHKRTORLEM-UGJKXSETSA-N
Isomeric SMILES CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
SMILES CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Canonical SMILES CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Colorform White crystalline solid
Off-white to white very fine powde
Melting Point 349.84 °C

Chemical Structure and Mechanism of Action

Molecular Architecture

Saquinavir mesylate (C38H50N6O5·CH4O3S) features a decahydroisoquinoline scaffold modified with tert-butyl and quinolinylcarbonyl-asparaginyl substituents, creating a transition-state analog of the HIV protease's natural Phe-Pro cleavage site . The methanesulfonate salt formulation enhances aqueous solubility to 2.22 mg/mL at 25°C, critical for oral bioavailability . X-ray crystallography reveals hydrogen bonding between saquinavir's hydroxyl group and Asp25/Asp25' catalytic dyad, complemented by hydrophobic interactions with Val82 and Ile84 residues .

Protease Inhibition Dynamics

Saquinavir competitively inhibits HIV-1 protease (Ki = 0.12 nM) through a two-step mechanism: initial rapid binding (kon = 4.5 × 10^5 M^-1s^-1) followed by slow isomerization (kiso = 0.003 s^-1) . Molecular dynamics simulations demonstrate preferential stabilization of the monoprotonated Asp25 state, maintaining three hydrogen bonds with the inhibitor versus twelve in diprotonated configurations . This protonation-dependent binding explains saquinavir's 4-fold reduced potency in serum-containing media (IC50 = 37.7 nM vs. 9.4 nM in serum-free conditions) .

Clinical Pharmacology

Pharmacokinetic Profile

Steady-state pharmacokinetics vary significantly between formulations and boosting regimens:

RegimenAUC24h (ng·h/mL)Cmin (ng/mL)Cmax (ng/mL)
INVIRASE 600 mg tid2,59879456
Ritonavir-boosted 1000 mg bid38,1704332,987

Data derived from FDA labeling documents

Boosting with ritonavir 100 mg bid increases saquinavir exposure 14.7-fold through CYP3A4 inhibition, reducing first-pass metabolism . The drug exhibits extensive tissue distribution (Vd = 700 L) with 98% plasma protein binding, primarily to α1-acid glycoprotein . Cerebrospinal fluid penetration remains negligible (<1% plasma concentrations), limiting CNS efficacy .

Metabolic Pathways

Hepatic CYP3A4 mediates >90% of saquinavir metabolism, producing mono-/di-hydroxylated inactive metabolites . A mass balance study recovered 88% of radiolabeled drug in feces versus 1% in urine, indicating predominant biliary excretion . Clinically significant drug interactions occur with:

  • CYP3A4 inducers: Rifampicin reduces saquinavir AUC by 80%

  • CYP3A4 substrates: Atorvastatin AUC increases 3.9-fold when coadministered

  • Acid-reducing agents: Omeprazole decreases exposure by 27%

Therapeutic Applications in HIV Management

Monotherapy Efficacy

Phase II trials of saquinavir monotherapy (3600-7200 mg/day) demonstrated:

  • Viral load: 1.06-1.34 log10 copies/mL reduction (p<0.001 vs baseline)

  • CD4+ counts: 72-121 cells/mm³ increase (p=0.002 at high dose)

  • Durability: 0.85 log10 suppression maintained at 24 weeks

Combination Therapy Protocols

Landmark ACTG 229 trial data (n=302) showed superior outcomes with triple therapy:

ParameterSQV+ZDV+ddCSQV+ZDVZDV+ddC
RNA reduction (log)1.580.970.55
CD4+ increase+85+50+29
Clinical progression11%19%27%

Adapted from clinical trial data

Modern boosted regimens (saquinavir/ritonavir 1000/100 mg bid) achieve 90% virologic suppression (<50 copies/mL) at 48 weeks in treatment-naïve patients .

Resistance Mechanisms and Viral Evolution

Primary Resistance Mutations

Longitudinal genotyping identifies mutation accumulation patterns:

  • Early stage: L10I, G48V (3-6 months)

  • Intermediate: I54L, A71V (6-12 months)

  • Advanced: L90M (>12 months)

Crystallographic data reveal G48V induces steric hindrance reducing binding affinity 8-fold, while L90M alters hydrophobic pocket geometry . Crucially, saquinavir-resistant strains maintain susceptibility to ritonavir (FC <2) and indinavir (FC <4) .

Resistance Prevention Strategies

Pharmacodynamic modeling supports:

  • Minimum trough concentration: >100 ng/mL (unboosted)

  • Adherence thresholds: >95% dose compliance

  • Therapeutic drug monitoring: Target AUC24h >10,000 ng·h/mL

Adverse Effect Profile

Common Adverse Events

Pooled safety data (n=1,203) show dose-dependent effects:

Event3600 mg/day7200 mg/day
Nausea28%45%
Diarrhea22%38%
ALT elevation15%27%
Hypertriglyceridemia18%34%

Composite data from phase III trials

Management Strategies

  • GI effects: Take with high-fat meals (AUC ↑ 331%)

  • Hepatotoxicity: Monthly LFT monitoring until stable

  • Lipid abnormalities: Pravastatin (20 mg/day) preferred statin

Emerging Therapeutic Applications

Antiviral Repurposing for SARS-CoV-2

Molecular docking studies identify saquinavir as a potential:

  • NSP14 inhibitor: Binding energy -8.7 kcal/mol at exoribonuclease active site

  • RdRp complex disruptor: Kd = 12.3 μM for NSP12-NSP7-NSP8 interface

In vitro models demonstrate 68% reduction in SARS-CoV-2 replication at 10 μM, synergizing with remdesivir (CI=0.52) .

Oncology Applications

Preclinical data support antineoplastic effects through:

  • NF-κB inhibition: IC50 = 5.2 μM in lymphoma cells

  • Proteasome suppression: 20S chymotrypsin-like activity reduced 73% at 25 μM

  • Chemosensitization: 3.8-fold increase in doxorubicin cytotoxicity (MCF-7 cells)

Phase I trials (NCT04387630) explore 1200 mg bid dosing with gemcitabine in pancreatic cancer .

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